Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The final product is obtained by esterification of the carboxylic acid group with methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Contains an aldehyde group instead of a carboxylate ester.
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carbohydrazide: Features a carbohydrazide group instead of a carboxylate ester.
Uniqueness
The presence of the methoxyphenyl group and the methyl ester group allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry .
Biological Activity
Methyl 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique molecular structure, which contributes to its diverse biological effects.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 246.26 g/mol
- SMILES : COC(=O)c1cc(C)nn1-c2ccc(OC)cc2
- InChI Key : WHBAEJLTUOEEEH-UHFFFAOYSA-N
The compound features a methoxy group and a carboxylate functional group, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro tests have demonstrated that pyrazole derivatives exhibit significant activity against a range of pathogens.
Key Findings on Antimicrobial Activity:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : The tested compounds were effective in inhibiting biofilm formation, which is crucial for treating persistent infections .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies.
Significant Research Findings:
- Cell Lines Tested : The compound has shown efficacy against several cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
- Growth Inhibition : IC values for growth inhibition in various cancer cell lines have been reported, with some derivatives showing significant cytotoxicity. For instance, certain pyrazole derivatives have displayed IC values as low as 0.01 µM against MCF7 cells .
Table 1: Summary of Anticancer Activity
Cell Line | Compound | IC (µM) |
---|---|---|
MDA-MB-231 | Methyl Pyrazole Derivative | 0.01 |
HepG2 | Methyl Pyrazole Derivative | 0.03 |
A549 | Methyl Pyrazole Derivative | 26 |
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, contributing to its anticancer effects .
- Antimicrobial Mechanisms : The antimicrobial activity may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and laboratory settings:
- Study on Antimicrobial Efficacy : A study published in the ACS Omega journal highlighted the promising antimicrobial properties of pyrazole derivatives, including those similar to this compound, demonstrating their potential as new therapeutic agents .
- Anticancer Research : Research conducted on various cancer cell lines indicated that pyrazole derivatives could serve as lead compounds for developing novel anticancer drugs due to their potent inhibitory effects on tumor growth .
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)-5-methylpyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-8-12(13(16)18-3)15(14-9)10-4-6-11(17-2)7-5-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBAEJLTUOEEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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